molecular formula C13H11NO3 B12810534 2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one CAS No. 81413-46-9

2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one

Cat. No.: B12810534
CAS No.: 81413-46-9
M. Wt: 229.23 g/mol
InChI Key: HMHLJPWRMYWRAV-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one is a heterocyclic compound that belongs to the class of pyranoindoles This compound is characterized by a fused ring system that includes a pyran ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one can be achieved through several synthetic routes. One common method involves the use of indole-2-carboxylic derivatives as starting materials. The reaction typically proceeds through an intramolecular N–H/C–H coupling, which involves a carbonyl 1,2-migration . The reaction conditions are generally mild, and the desired product can be obtained in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the indole moiety can be reduced to form a hydroxyl group.

    Substitution: The methyl group on the pyran ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Carboxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one.

    Reduction: Formation of 2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyran ring

Properties

CAS No.

81413-46-9

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-(hydroxymethyl)-5-methylpyrano[3,2-b]indol-4-one

InChI

InChI=1S/C13H11NO3/c1-14-10-5-3-2-4-9(10)13-12(14)11(16)6-8(7-15)17-13/h2-6,15H,7H2,1H3

InChI Key

HMHLJPWRMYWRAV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)C=C(O3)CO

Origin of Product

United States

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